molecular formula C22H13NO5 B3861832 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid

3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid

Cat. No.: B3861832
M. Wt: 371.3 g/mol
InChI Key: WTZZSUPSFFLMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid: is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then undergo further reactions to introduce the benzoyl group and complete the synthesis.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .

Medicine: Potential medical applications include its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group and the dioxoisoindole moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid
  • 4-(1,3-dioxoisoindol-2-yl)-2-hydroxy-benzoic acid
  • 1,3-Dioxoisoindolin-2-yl benzoate

Comparison: Compared to these similar compounds, 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to the presence of the benzoyl group, which can significantly influence its chemical reactivity and biological activity . The benzoyl group can enhance the compound’s ability to interact with biological targets, making it more effective in certain applications.

Properties

IUPAC Name

3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO5/c24-19(13-5-2-1-3-6-13)14-9-10-17-18(12-14)21(26)23(20(17)25)16-8-4-7-15(11-16)22(27)28/h1-12H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZZSUPSFFLMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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